![molecular formula C15H17N3O B12315261 N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-aminobenzylamine with ethyl pyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-aminophenyl)methyl]-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[(3-aminophenyl)methyl]-N-ethylacetamide: Similar structure but with an acetamide group instead of a pyridine carboxamide group.
Uniqueness
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-2-18(11-12-5-3-7-14(16)9-12)15(19)13-6-4-8-17-10-13/h3-10H,2,11,16H2,1H3 |
InChI Key |
TZZPDEGTEXBSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


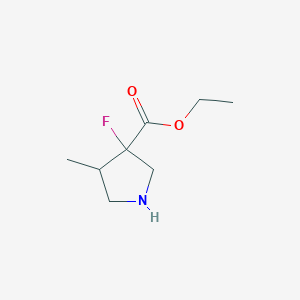
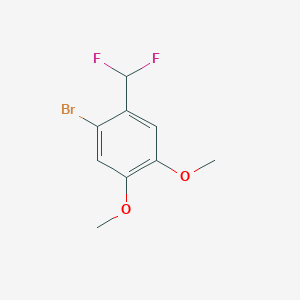
![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)
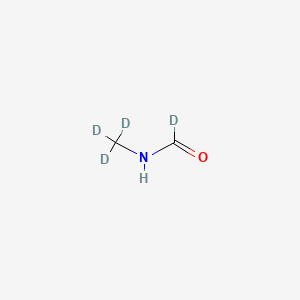
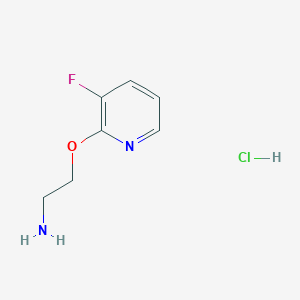
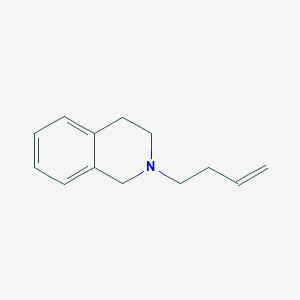

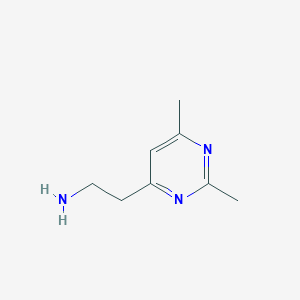
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)
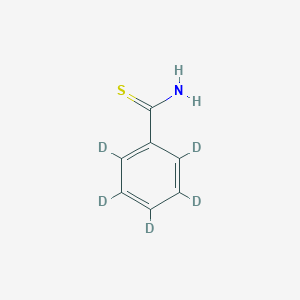
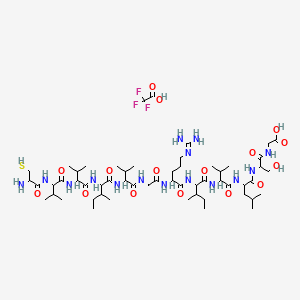
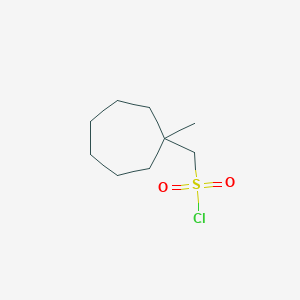
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
